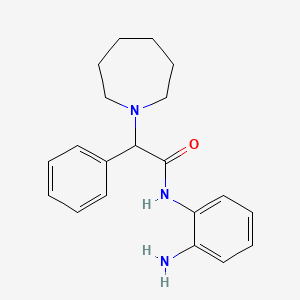
N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminophenyl group, an azepane ring, and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide typically involves the condensation of 2-aminophenyl derivatives with azepane and phenylacetamide precursors. One common method includes the reaction of 2-aminophenylamine with azepane-1-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the reduction of the azepane ring.
Substitution: Halogenated phenylacetamide derivatives.
Applications De Recherche Scientifique
N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein-ligand binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the azepane ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
- N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
- N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide
- 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide
Comparison: N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C20H25N3O |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-2-(azepan-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C20H25N3O/c21-17-12-6-7-13-18(17)22-20(24)19(16-10-4-3-5-11-16)23-14-8-1-2-9-15-23/h3-7,10-13,19H,1-2,8-9,14-15,21H2,(H,22,24) |
Clé InChI |
KWMZSIQLJQJNDP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14111488.png)
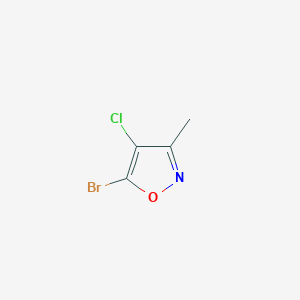
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
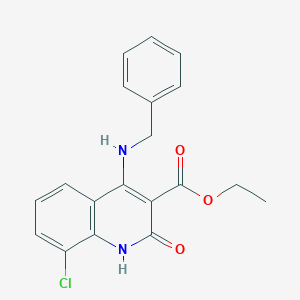
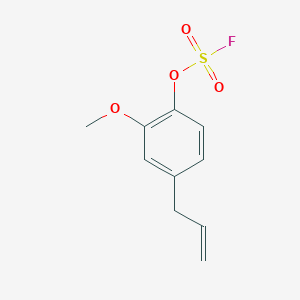
![N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide](/img/structure/B14111521.png)

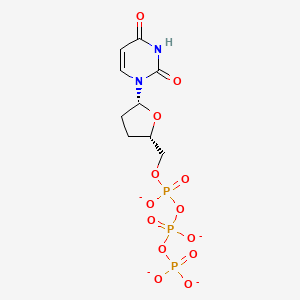
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)
![N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)
![[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)

